7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol
Overview
Description
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is a heterocyclic compound that belongs to the class of triazolobenzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with nitriles under oxidative conditions. The reaction can be catalyzed by various oxidizing agents such as sodium hypochlorite, lead tetraacetate, or manganese dioxide . Additionally, the use of heterogeneous catalysts like CuO_x_-ZnO/Al_2_O_3-TiO_2 has been reported to improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions would be optimized to ensure high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl and triazole rings.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, lead tetraacetate, manganese dioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 7-amino-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, antifungal, antiviral, and anticancer agent.
Materials Science: Used in the design of light-emitting materials for OLED devices.
Biological Studies: Its derivatives are studied for their interactions with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The triazole and pyridyl rings can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[1,5-a]pyrimidines: Known for their biological activities, including antibacterial and anticancer properties.
1,2,4-triazolo[3,4-a]pyridines: Used in drug design and materials science.
Uniqueness
7-nitro-2-(4-pyridyl)-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the nitro group and the specific arrangement of the triazole and benzothiazine rings make it a versatile compound for various applications.
Properties
IUPAC Name |
7-nitro-2-pyridin-4-yl-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O3S/c20-13-10-7-9(19(21)22)1-2-11(10)23-14-16-12(17-18(13)14)8-3-5-15-6-4-8/h1-7,13,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIAUNOMFAQXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(N3C(=NC(=N3)C4=CC=NC=C4)S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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